
4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of an amino group at the 4-position and a fluoro group at the 6-position makes this compound particularly interesting for medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and appropriate amines.
Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as methanesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions include various substituted indole derivatives, which can have different biological activities and properties.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-1,3-dihydro-2H-indol-2-one: Lacks the amino group at the 4-position.
4-Amino-1,3-dihydro-2H-indol-2-one: Lacks the fluoro group at the 6-position.
7-Fluoro-1,3-dihydro-2H-indol-2-one: Fluoro group is at the 7-position instead of the 6-position
Uniqueness
The presence of both the amino group at the 4-position and the fluoro group at the 6-position makes 4-Amino-6-fluoro-1,3-dihydro-2H-indol-2-one unique. This combination of functional groups can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
825655-15-0 |
|---|---|
Molekularformel |
C8H7FN2O |
Molekulargewicht |
166.15 g/mol |
IUPAC-Name |
4-amino-6-fluoro-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C8H7FN2O/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3,10H2,(H,11,12) |
InChI-Schlüssel |
PNDUZYUNIDUDGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=C(C=C2NC1=O)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3,6,8-Tetra([1,1'-biphenyl]-2-yl)pyrene](/img/structure/B14230934.png)
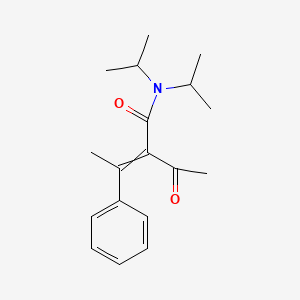
![Diethyl [1-(benzeneseleninyl)hex-1-en-1-yl]phosphonate](/img/structure/B14230937.png)
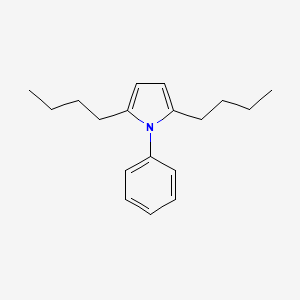
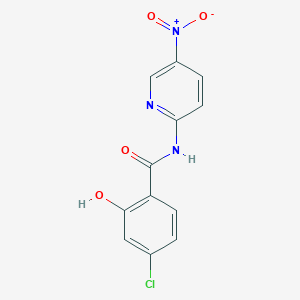
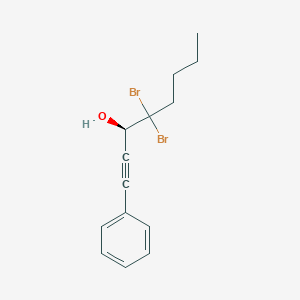
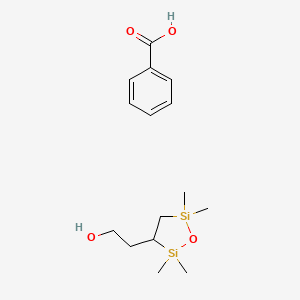


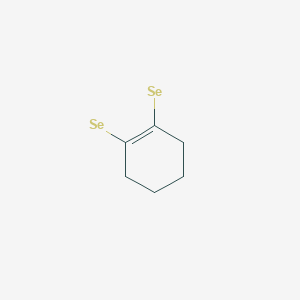
![N~1~-[(3-Fluorophenyl)methyl]-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine](/img/structure/B14230985.png)
![Methyl 4-[(prop-2-yn-1-yl)oxy]but-2-yn-1-yl carbonate](/img/structure/B14230986.png)
![2,7-Dimethoxy-9-[(4-nitrophenyl)methylsulfinyl]acridine](/img/structure/B14230990.png)
![Boronic acid, [2-(4-boronobutyl)-6-(methoxymethoxy)phenyl]-](/img/structure/B14231003.png)
